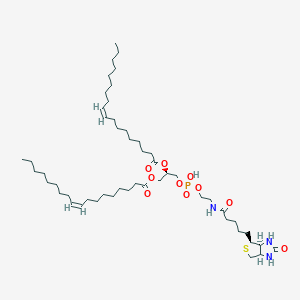
Methyl a-D-laminaribioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl a-D-laminaribioside can be synthesized through enzymatic methods. One common approach involves the use of β-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells. The reaction is carried out in a phosphate buffer at 55°C for 7 hours . Another method involves the synthesis from methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl a-D-laminaribioside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as periodic acid can be used to cleave the glycosidic bond.
Reduction: Sodium borohydride is commonly used for the reduction of the compound.
Substitution: Acidic or basic conditions can facilitate the substitution of functional groups on the sugar moiety.
Major Products
The major products formed from these reactions include various glycosides and oligosaccharides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl a-D-laminaribioside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl a-D-laminaribioside involves its interaction with specific enzymes that recognize glycosidic linkages. These enzymes catalyze the hydrolysis or formation of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl beta-D-laminarabioside
- Methyl alpha-D-galactopyranoside
- 2-Nitrophenyl-beta-D-glucopyranoside
Uniqueness
Methyl a-D-laminaribioside is unique due to its specific glycosidic linkage, which makes it a valuable tool for studying carbohydrate metabolism and enzyme specificity. Its structural properties also make it suitable for various biochemical applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-BYZVFIAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene](/img/structure/B8121537.png)



